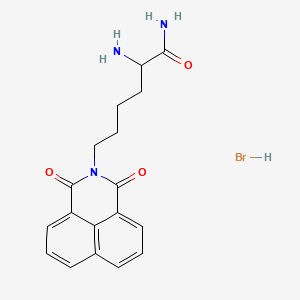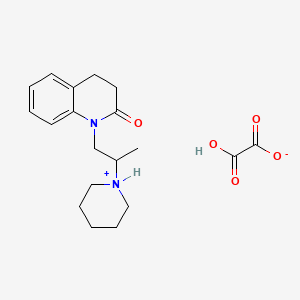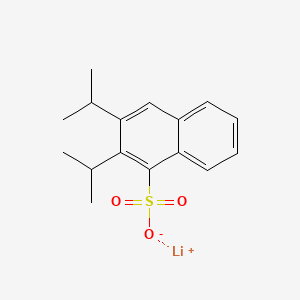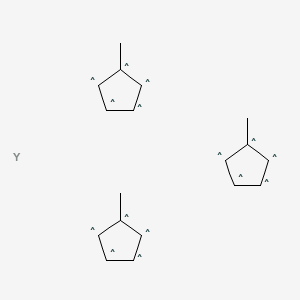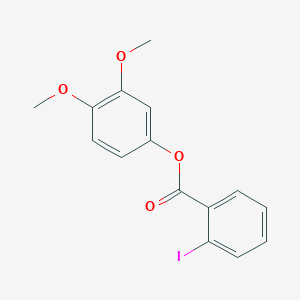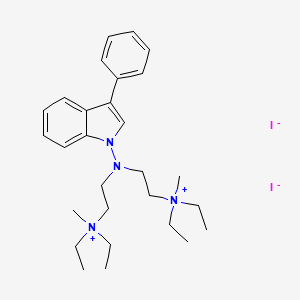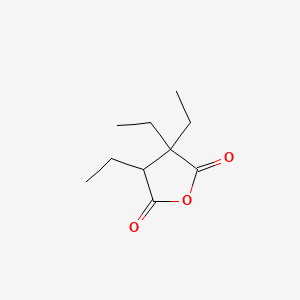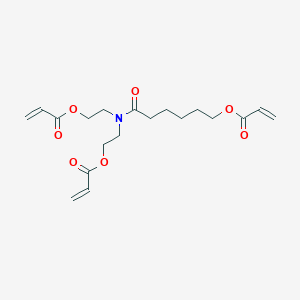
2-Phenoxymethyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxymethyl-1,4-benzoquinone is an organic compound with the molecular formula C13H10O3. It is a derivative of 1,4-benzoquinone, where a phenoxymethyl group is attached to the quinone ring. This compound is known for its distinctive red color and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxymethyl-1,4-benzoquinone can be synthesized through a free-radical alkylation of quinones. The process involves the reaction of phenoxyacetic acid with 1,4-benzoquinone in the presence of silver nitrate and ammonium peroxydisulfate as oxidizing agents. The reaction is carried out in water at a temperature of 60-65°C. After the reaction, the product is purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxymethyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroquinone derivatives.
Reduction: It can be reduced to form phenoxymethylhydroquinone.
Substitution: It can undergo nucleophilic substitution reactions with amines and thiols to form corresponding derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxydisulfates.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like secondary amines and thiols are used under mild conditions.
Major Products Formed
Oxidation: Hydroquinone derivatives.
Reduction: Phenoxymethylhydroquinone.
Substitution: Diamino and dithioether derivatives
Scientific Research Applications
2-Phenoxymethyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color .
Mechanism of Action
The mechanism of action of 2-Phenoxymethyl-1,4-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a potent redox-active compound. This property allows it to interact with various biological molecules, including enzymes and proteins, leading to its biological effects. The compound can generate reactive oxygen species (ROS) and induce oxidative stress in cells, which is a key mechanism in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Phenoxymethyl-1,4-benzoquinone can be compared with other quinone derivatives such as:
1,4-Benzoquinone: The parent compound, which lacks the phenoxymethyl group.
2-Hydroxymethyl-1,4-benzoquinone: A similar compound with a hydroxymethyl group instead of a phenoxymethyl group.
2,5-Dihydroxy-1,4-benzoquinone: A compound with hydroxyl groups at positions 2 and 5.
The presence of the phenoxymethyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Properties
CAS No. |
7714-50-3 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(phenoxymethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H10O3/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h1-8H,9H2 |
InChI Key |
SWNCJNQLRHPSSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


